N-isopropyl-2-(4-propylphenoxy)-N-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, also known as PI-1840, is a non-covalent, rapidly reversible proteasome inhibitor. [, , , ] It exhibits high selectivity for the chymotrypsin-like (CT-L) activity of the proteasome, a crucial component of the ubiquitin-proteasome system (UPS) responsible for protein degradation within cells. [, , , ] This selectivity makes PI-1840 a valuable tool in scientific research, particularly in cancer biology, where dysregulation of the UPS plays a significant role. [, , ]
The synthesis of PI-1840 involves several key steps that can be categorized into specific methodologies. The compound is derived from structural analogs of previously established proteasome inhibitors, particularly focusing on modifications that enhance selectivity and potency.
The molecular structure of PI-1840 reveals a complex arrangement conducive to its biological activity.
PI-1840 undergoes various chemical reactions primarily related to its interaction with the proteasome:
The mechanism by which PI-1840 exerts its effects involves several biochemical pathways:
PI-1840 exhibits several notable physical and chemical properties:
PI-1840 has significant potential applications in scientific research and therapeutic development:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: